N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide
Overview
Description
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide, commonly known as DPNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 274.28 g/mol. DPNB is a hydrazide derivative of 3-nitrobenzoic acid and is synthesized using various methods.
Mechanism of Action
DPNB reacts with aldehydes and ketones to form a yellow-colored hydrazone, which can be quantified spectrophotometrically. The reaction involves the formation of a Schiff base intermediate, which is then reduced to form the hydrazone. The reaction is specific for aldehydes and ketones and does not react with other functional groups.
Biochemical and Physiological Effects:
DPNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is not metabolized in the body.
Advantages and Limitations for Lab Experiments
DPNB is a stable and easy-to-handle compound that can be stored for long periods without degradation. It is a specific reagent for the determination of aldehydes and ketones and does not react with other functional groups. However, DPNB has limited solubility in water and requires organic solvents for its use. It is also sensitive to light and should be stored in the dark.
Future Directions
DPNB has potential applications in the development of new analytical methods for the determination of aldehydes and ketones in various samples. It can also be used in the synthesis of new compounds with potential biological activity. Further research can be done to improve the solubility and stability of DPNB in aqueous solutions, making it more suitable for use in biological systems.
Scientific Research Applications
DPNB has been used as a reagent for the determination of aldehydes and ketones in various samples. It has also been used as a chromogenic reagent for the determination of amino acids, peptides, and proteins. DPNB has been used in the synthesis of various compounds, including hydrazones, Schiff bases, and azo dyes.
properties
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-12(2,3)11(17)14-13-10(16)8-5-4-6-9(7-8)15(18)19/h4-7H,1-3H3,(H,13,16)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGPRNULUWXPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397024 | |
Record name | N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261623-52-3 | |
Record name | N'-(2,2-dimethylpropanoyl)-3-nitrobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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